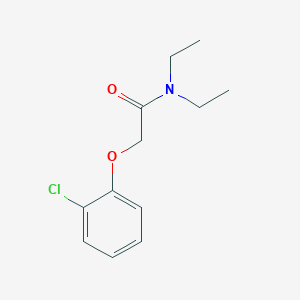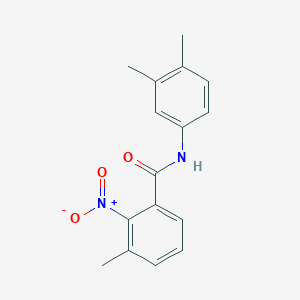![molecular formula C11H10N2O3S B5752642 N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
N'-[2-(2-thienyl)acetyl]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(2-thienyl)acetyl]-2-furohydrazide, also known as TFAF, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of N'-[2-(2-thienyl)acetyl]-2-furohydrazide is not fully understood. However, it has been suggested that N'-[2-(2-thienyl)acetyl]-2-furohydrazide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammatory and tumor pathways. N'-[2-(2-thienyl)acetyl]-2-furohydrazide has also been found to regulate the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
N'-[2-(2-thienyl)acetyl]-2-furohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in tumor cells. N'-[2-(2-thienyl)acetyl]-2-furohydrazide has also been found to enhance neuroprotection and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-(2-thienyl)acetyl]-2-furohydrazide has several advantages for lab experiments. It is easy to synthesize, stable under normal laboratory conditions, and has a relatively low toxicity profile. However, N'-[2-(2-thienyl)acetyl]-2-furohydrazide has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of N'-[2-(2-thienyl)acetyl]-2-furohydrazide. One area of research is the development of N'-[2-(2-thienyl)acetyl]-2-furohydrazide as a potential therapeutic agent for Alzheimer's disease. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of N'-[2-(2-thienyl)acetyl]-2-furohydrazide. Additionally, the potential of N'-[2-(2-thienyl)acetyl]-2-furohydrazide as a drug delivery system for other therapeutic agents is an area of interest for future research.
In conclusion, N'-[2-(2-thienyl)acetyl]-2-furohydrazide is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N'-[2-(2-thienyl)acetyl]-2-furohydrazide.
Méthodes De Synthèse
N'-[2-(2-thienyl)acetyl]-2-furohydrazide can be synthesized by the reaction of 2-furoic acid hydrazide with 2-thiopheneacetyl chloride in the presence of a base. This reaction results in the formation of N'-[2-(2-thienyl)acetyl]-2-furohydrazide as a white crystalline solid with a melting point of 172-174°C.
Applications De Recherche Scientifique
N'-[2-(2-thienyl)acetyl]-2-furohydrazide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, N'-[2-(2-thienyl)acetyl]-2-furohydrazide has been found to possess neuroprotective effects and has shown potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(2-thiophen-2-ylacetyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(7-8-3-2-6-17-8)12-13-11(15)9-4-1-5-16-9/h1-6H,7H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNZGNKEUGPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)



![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)